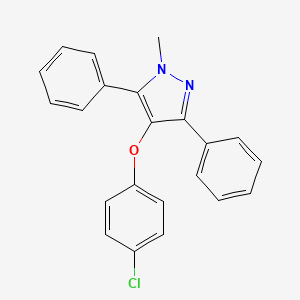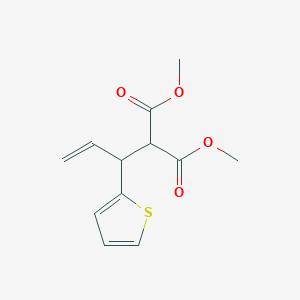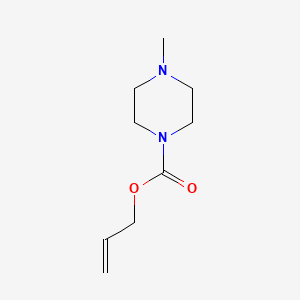![molecular formula C10H23N3O3 B8547820 tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate](/img/structure/B8547820.png)
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is a chemical compound with the molecular formula C8H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which provides stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound with similar stability and reactivity.
1,3-diaminopropane: Shares the diamine functional group with the target compound.
Tert-butyl 2-(methylamino)ethylcarbamate: Another carbamate derivative with similar properties.
Uniqueness
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H23N3O3 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H23N3O3/c1-10(2,3)16-9(14)13-4-5-15-8(6-11)7-12/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
InChI Key |
OCSBGMFPCREWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(CN)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
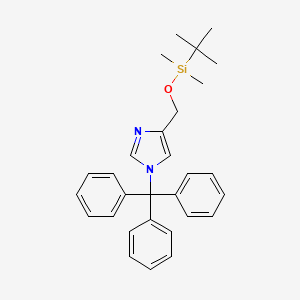
![1-[3-Phenyl-2-(sulfanylmethyl)propanoyl]-L-proline](/img/structure/B8547747.png)
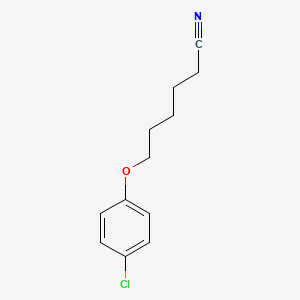
![2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole](/img/structure/B8547752.png)
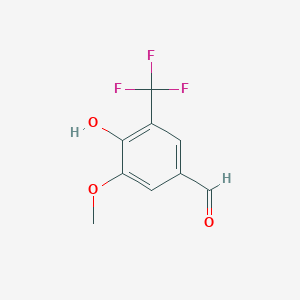
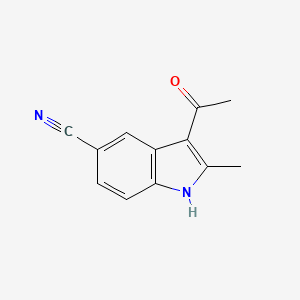
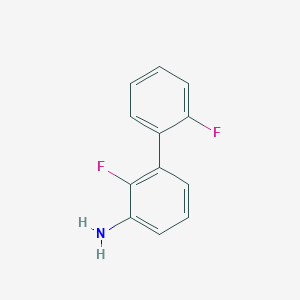
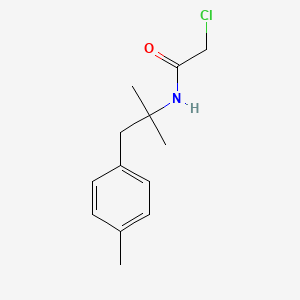
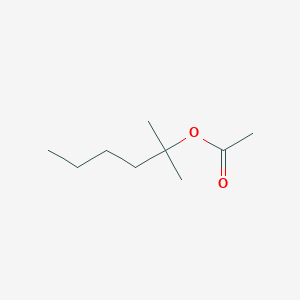
![3-(Diethylamino)-6-[(2,2-diphenylhydrazinyl)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B8547806.png)
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-4-thiazolyl]-](/img/structure/B8547808.png)
